molecular formula C8H6FN3O B13653946 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

Katalognummer: B13653946
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: UJDVZDXKJGMXIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the benzotriazole ring enhances the compound’s chemical stability and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of 5-fluoro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the ethanone group but shares the benzotriazole core structure.

    1H-benzo[d][1,2,3]triazol-1-yl)methanol: Contains a hydroxyl group instead of the ethanone group.

    1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group.

Uniqueness

1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the fluorine atom and the ethanone group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C8H6FN3O

Molekulargewicht

179.15 g/mol

IUPAC-Name

1-(6-fluoro-2H-benzotriazol-5-yl)ethanone

InChI

InChI=1S/C8H6FN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12)

InChI-Schlüssel

UJDVZDXKJGMXIR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=NNN=C2C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.